molecular formula C15H20O3 B1216032 Perezone CAS No. 3600-95-1

Perezone

Cat. No.: B1216032
CAS No.: 3600-95-1
M. Wt: 248.32 g/mol
InChI Key: JZXORCGMYQZBBQ-SNVBAGLBSA-N
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Description

Perezone is a natural product found in Coreopsis senaria, Electranthera mutica, and other organisms with data available.

Scientific Research Applications

Medicinal Applications

Perezone exhibits a range of pharmacological effects that make it a candidate for therapeutic applications:

  • Hypoglycemic Activity : Research indicates that this compound can lower blood sugar levels, making it a potential treatment for diabetes. Its efficacy in this regard has been supported by various studies that demonstrate its ability to enhance insulin sensitivity and glucose uptake in cells .
  • Anticancer Properties : Recent studies have shown that this compound and its derivatives can induce apoptosis in cancer cells, particularly through inhibition of the enzyme PARP-1, which is involved in DNA repair mechanisms. In vitro studies revealed that certain derivatives of this compound have significant inhibitory effects on breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values indicating potent activity .
  • Cardiovascular Benefits : this compound has demonstrated protective effects against ischemia-reperfusion injury in cardiac tissues. This suggests its potential use in treating heart conditions by mitigating oxidative stress and promoting myocardial recovery .

Agricultural Applications

This compound also shows promise in agriculture, particularly in pest management:

  • Insecticidal Properties : Derivatives of this compound have been reported to exhibit antifeeding effects against larvae of important agricultural pests. This property can be harnessed for developing natural insecticides, reducing reliance on synthetic chemicals .
  • Phytotoxic Activity : Studies indicate that this compound can inhibit the growth of certain weeds, suggesting its potential as a herbicide. This application could lead to more sustainable agricultural practices by managing weed populations without harmful environmental impacts .

Biotechnological Applications

The extraction and production of this compound are also subjects of biotechnological research:

  • Green Extraction Techniques : Innovative methods such as microwave-assisted extraction have been developed to enhance the yield and efficiency of this compound extraction from plant materials. These methods are environmentally friendly and optimize the use of solvents .
  • Synthetic Derivatives : Researchers are exploring the synthesis of novel derivatives of this compound through chemical modifications. These derivatives are being evaluated for enhanced biological activities, including improved binding affinities to target proteins like PARP-1 .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound derivatives demonstrated their ability to induce cell death in breast cancer lines through oxidative stress mechanisms. The study highlighted the role of molecular dynamics simulations in predicting the binding interactions between these compounds and PARP-1, providing insights into their potential as therapeutic agents .

Case Study 2: Pest Management

Research on the insecticidal properties of this compound derivatives showed significant antifeeding behavior against specific pest larvae. This study emphasized the need for further exploration into natural pesticides derived from plant metabolites to promote sustainable agriculture practices .

Properties

CAS No.

3600-95-1

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

3-hydroxy-5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C15H20O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h6,8,10,18H,5,7H2,1-4H3/t10-/m1/s1

InChI Key

JZXORCGMYQZBBQ-SNVBAGLBSA-N

SMILES

CC1=CC(=O)C(=C(C1=O)O)C(C)CCC=C(C)C

Isomeric SMILES

CC1=CC(=O)C(=C(C1=O)O)[C@H](C)CCC=C(C)C

Canonical SMILES

CC1=CC(=O)C(=C(C1=O)O)C(C)CCC=C(C)C

Synonyms

perezone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.